Product packaging for 7-Methyl-2,7-diazabicyclo[4.2.0]octane(Cat. No.:)

7-Methyl-2,7-diazabicyclo[4.2.0]octane

Cat. No.: B13329848
M. Wt: 126.20 g/mol
InChI Key: MQQXQHHMVUZZQX-UHFFFAOYSA-N
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Description

7-Methyl-2,7-diazabicyclo[4.2.0]octane is a nitrogen-containing bicyclic compound of significant interest in organic and medicinal chemistry research. Its unique bridged, bicyclic scaffold serves as a valuable synthetic intermediate and a constrained building block for constructing more complex molecular architectures . Compounds featuring the diazabicyclo[4.2.0]octane ring system are frequently investigated for their potential biological activities. Research into related 2-azabicyclo[4.2.0]octane compounds highlights their application in the synthesis of potential anticancer agents . Furthermore, such fused bicyclic structures are of interest in the development of novel beta-lactam antibiotics . The rigid three-dimensional structure of this diazabicyclooctane framework makes it a privileged structure in drug discovery, useful for exploring new chemical space and creating molecules with specific spatial orientations. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the compound in accordance with standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B13329848 7-Methyl-2,7-diazabicyclo[4.2.0]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

7-methyl-2,7-diazabicyclo[4.2.0]octane

InChI

InChI=1S/C7H14N2/c1-9-5-6-7(9)3-2-4-8-6/h6-8H,2-5H2,1H3

InChI Key

MQQXQHHMVUZZQX-UHFFFAOYSA-N

Canonical SMILES

CN1CC2C1CCCN2

Origin of Product

United States

Synthetic Methodologies for 7 Methyl 2,7 Diazabicyclo 4.2.0 Octane and Its Analogs

Historical Development of Bicyclo[4.2.0]octane Synthesis

Research into the synthesis of bicyclo[4.2.0]octane derivatives dates back to the mid-20th century. researchgate.net Early efforts were driven by the desire to understand the chemistry of strained ring systems and to access novel molecular architectures. The inherent ring strain and defined stereochemistry of the bicyclo[4.2.0]octane scaffold make it a valuable building block in the total synthesis of complex natural products. researchgate.net

A significant early approach to this framework involved the [2+2] photocycloaddition of cyclic enones with alkenes. This method leverages the photochemical activation of one of the components to facilitate the formation of the four-membered ring. Another classical approach involves the thermal cycloaddition of a ketene (B1206846) with an alkene. Over the years, a variety of other strategies have been developed, including intramolecular cyclizations and ring contractions or expansions of larger ring systems. The synthesis of functionalized bicyclo[4.2.0]octadienes in two steps from cyclooctatetraene (B1213319) highlights the ongoing innovation in this field. nih.gov These foundational methods for the carbocyclic system have paved the way for the development of synthetic routes to its heterocyclic analogs.

Direct and Indirect Synthetic Routes to Diazabicyclo[4.2.0]octane Frameworks

The introduction of two nitrogen atoms into the bicyclo[4.2.0]octane core to form a diazabicyclo[4.2.0]octane presents unique synthetic challenges. The specific placement of the nitrogen atoms, as in the 2,7-diazabicyclo[4.2.0]octane system, dictates the synthetic strategy. While specific literature detailing the synthesis of 7-Methyl-2,7-diazabicyclo[4.2.0]octane is limited, general methodologies for constructing diazabicyclo[4.2.0]octane frameworks can be extrapolated from the synthesis of various isomers, such as the 1,3-diaza, 2,4-diaza, and 3,8-diaza systems. rsc.orgacs.org

Direct routes often involve cycloaddition reactions where one or both of the nitrogen atoms are part of the reacting components. Indirect routes, on the other hand, typically rely on the formation of a carbocyclic or a monocyclic nitrogen-containing precursor, followed by subsequent cyclization reactions to construct the second ring of the bicyclic system.

Cycloaddition Reactions in Bicyclo[4.2.0]octane Formation

Cycloaddition reactions are powerful tools for the convergent synthesis of cyclic and bicyclic systems. For the construction of the bicyclo[4.2.0]octane core, [2+2] cycloadditions are particularly prominent.

The Staudinger [2+2] cycloaddition, involving the reaction of a ketene with an imine, is a well-established method for the synthesis of β-lactams (azetidin-2-ones), which can be key intermediates in the formation of azabicyclo[4.2.0]octane systems. This strategy can be adapted for the synthesis of diazabicyclo frameworks. For instance, the cycloaddition of a ketene with a cyclic imine, such as a dihydropyrimidine, can lead to the formation of a fused bicyclic system containing two nitrogen atoms.

A notable application involves the utilization of dichloroketene (B1203229) in a [2+2] cycloaddition with a cyclic imine to construct bicyclic dichloro-β-lactams. researchgate.net These intermediates can then be further functionalized. The reaction conditions, including solvent and temperature, are crucial for controlling the efficiency and stereoselectivity of these cycloadditions.

ReactantsReaction TypeProductKey Features
Ketene and ImineStaudinger Cycloadditionβ-LactamSubstituent-dependent stereocontrol (cis/trans)
Dichloroketene and Cyclic ImineStaudinger CycloadditionBicyclic dichloro-β-lactamFormation of a fused diazabicyclic system

Table 1: Examples of [2+2] Ketene Cycloaddition Reactions in the Synthesis of Azabicyclic Frameworks.

Intramolecular cycloadditions offer an efficient way to construct bicyclic systems by forming two rings in a single step from a suitably functionalized acyclic or monocyclic precursor. Photochemical intramolecular [2+2] cycloadditions are particularly effective for forming the cyclobutane (B1203170) ring of the bicyclo[4.2.0]octane system. acs.org This approach typically involves the irradiation of a molecule containing two tethered alkene functionalities.

For the synthesis of diazabicyclo[4.2.0]octane systems, an intramolecular 1,3-dipolar cycloaddition strategy has been employed to prepare 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate ring systems. rsc.org This involves the generation of a dipole that reacts with a tethered dipolarophile within the same molecule to form the bicyclic framework.

A photochemical approach has been used in the synthesis of 2-azabicyclo[4.2.0]octane derivatives through the addition of acrylonitrile (B1666552) to 1,4-dihydropyridines. rsc.org This demonstrates the potential of light-induced reactions to form the fused cyclobutane ring in nitrogen-containing bicyclic systems.

Precursor TypeReaction TypeProductKey Features
Tethered DiolefinPhotochemical [2+2] CycloadditionBicyclo[4.2.0]octaneFormation of the cyclobutane ring
Azetidinone with tethered dipolarophileIntramolecular 1,3-Dipolar Cycloaddition8-oxo-1,3-diazabicyclo[4.2.0]octaneFormation of the second nitrogen-containing ring
1,4-Dihydropyridine and AcrylonitrilePhotochemical [2+2] Cycloaddition2-Azabicyclo[4.2.0]octaneStereoselective formation of the azabicyclic core

Table 2: Examples of Intramolecular Cycloaddition Approaches.

Multi-Step Synthesis from Acyclic or Monocyclic Precursors

Multi-step synthetic sequences provide a high degree of control over the final structure and stereochemistry of the target molecule. These routes often involve the initial construction of a monocyclic nitrogen heterocycle, which is then elaborated to form the fused bicyclic system.

Intramolecular cyclization is a key strategy in the synthesis of nitrogen heterocycles. In the context of diazabicyclo[4.2.0]octanes, a cyclization reaction can be used to form either the six-membered or the four-membered ring. For example, a suitably substituted piperidine (B6355638) or dihydropyridine (B1217469) derivative can serve as a precursor for the subsequent formation of the fused four-membered ring.

Radical cyclizations offer a powerful method for constructing the azabicyclo[4.2.0]octan-8-one skeleton. The stereochemical outcome of these reactions can often be controlled by the existing stereochemistry in the starting material. For instance, the diastereoselective synthesis of substituted 1-azabicyclo[4.2.0]octan-8-ones has been achieved through the radical cyclization of substituted azetidin-2-ones. This principle could be extended to precursors containing a second nitrogen atom to access diazabicyclic systems.

Rhodium-catalyzed intramolecular C-H insertion of α-diazoacetamides is another established method for preparing β-lactams and could be envisioned as a key step in a multi-step synthesis of a diazabicyclo[4.2.0]octane.

PrecursorReaction TypeProduct Feature
Substituted Azetidin-2-oneRadical CyclizationFused six-membered ring
α-DiazoacetamideRhodium-catalyzed C-H Insertionβ-Lactam ring

Table 3: Examples of Cyclization Reactions for Nitrogen Heterocycle Formation.

Reduction and Deprotection Strategies

The final stages in the synthesis of diazabicyclo[4.2.0]octane frameworks, including the target compound this compound, often involve crucial reduction and deprotection steps. These transformations are essential for removing protecting groups used to mask reactive functional groups during the synthesis and for converting intermediate functionalities into the desired final structure.

A common strategy involves the reduction of amide or lactam functionalities within the bicyclic core. For instance, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are employed to reduce the carbonyl groups of a bicyclic precursor, yielding the corresponding amine. This approach is fundamental in converting a more stable, synthetically accessible intermediate into the final saturated diazabicyclo[4.2.0]octane ring system.

Protecting groups are indispensable in multi-step syntheses of complex molecules like this compound. The choice of protecting group is critical, and its subsequent removal (deprotection) must be efficient and selective, without affecting other parts of the molecule. Common nitrogen protecting groups used in the synthesis of related heterocyclic structures include benzyl (B1604629) (Bn) and carbobenzyloxy (Cbz) groups. These are typically removed under reductive conditions.

Catalytic hydrogenation is a widely used method for deprotection. For example, a benzyl group can be cleaved by treatment with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.com This method is favored for its mild conditions and clean reaction profile. Similarly, Cbz groups are also readily removed by catalytic hydrogenation. google.com In some syntheses, multiple protecting groups can be removed simultaneously in a single reductive step, enhancing synthetic efficiency. For example, a final hydrogenation step might concurrently deprotect a benzyl group and reduce a double bond elsewhere in the molecule. rsc.org

Protecting GroupReagent/ConditionsNotes
Benzyl (Bn)H₂, Pd/CA common and mild method for debenzylation. google.com
Carbobenzyloxy (Cbz)H₂, Pd/CWidely used for N-deprotection in peptide and heterocyclic synthesis. google.com
tert-Butoxycarbonyl (Boc)Trifluoroacetic acid (TFA) or HCl in an organic solventAcid-labile group, removed under non-reductive conditions.
Acetyl (Ac)Acidic or basic hydrolysisCan be removed under hydrolytic conditions.

Stereoselective Synthesis and Chiral Resolution of this compound Isomers

The biological activity of chiral molecules like this compound is often highly dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during synthesis is of paramount importance. Stereoselective synthesis aims to produce a specific stereoisomer, either a particular diastereomer or enantiomer, in high yield.

Control of Diastereoselectivity and Enantioselectivity

Achieving control over diastereoselectivity and enantioselectivity in the synthesis of the diazabicyclo[4.2.0]octane core is a significant challenge. The fusion of the six-membered and four-membered rings creates multiple stereocenters, and the relative orientation of substituents on these rings must be precisely managed.

One key strategy involves substrate-controlled diastereoselection, where the existing stereochemistry in a starting material dictates the stereochemical outcome of a subsequent reaction. For example, in the synthesis of related bicyclic systems, a reductive amination of a bicyclic ketone was shown to proceed with excellent diastereoselectivity (>99:1), where the hydride reagent preferentially attacks from the less sterically hindered face of the molecule. nih.gov

Cycloaddition reactions are also pivotal in constructing the bicyclic framework, and the stereochemical course of these reactions can often be controlled. For instance, [2+2] ketene cycloadditions can be used to form the four-membered ring, and the stereochemistry of the substituents on the ketene and the olefin can influence the diastereoselectivity of the resulting cyclobutanone. acgpubs.org

Enantioselectivity, the preferential formation of one enantiomer over the other, is typically achieved using chiral catalysts or chiral auxiliaries. For stereochemical control in related 2,4-diazabicyclo[4.2.0]octane systems, the use of chiral auxiliaries or asymmetric catalysis has been suggested to ensure high enantiomeric purity. The validation of enantiomeric excess is commonly performed using techniques like chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.

Chiral Auxiliary and Asymmetric Catalysis Approaches

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed. A common approach involves the use of chiral amines, such as (R)-1-phenylethylamine, to introduce chirality. In one synthetic route for a related piperidine compound, reductive amination using this chiral auxiliary was employed to induce the formation of two new chiral centers. google.com The auxiliary can later be cleaved off, typically through catalytic hydrogenation, to yield the enantiomerically enriched product. google.com

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of a chiral product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Chiral dirhodium(II) complexes are notable catalysts that have found widespread application in asymmetric synthesis, particularly in reactions involving metal-carbenes. researchgate.net These catalysts can effectively control the stereoselectivity of cyclopropanation and other ring-forming reactions, which are key steps in the synthesis of complex cyclic and bicyclic structures. While direct application to this compound may not be documented, the principles are broadly applicable to the asymmetric synthesis of such heterocyclic frameworks.

The following table outlines these two powerful approaches for stereocontrol.

ApproachDescriptionExample Application
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. It is removed in a later step.Use of (R)-1-phenylethylamine in reductive amination to create chiral centers, followed by hydrogenolysis to remove the auxiliary. google.com
Asymmetric Catalysis A substoichiometric amount of a chiral catalyst is used to generate an enantiomerically enriched product.Chiral dirhodium(II) carboxylates are used to catalyze asymmetric cyclopropanation reactions. researchgate.net

Green Chemistry Approaches in Diazabicyclo[4.2.0]octane Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of complex molecules like diazabicyclo[4.2.0]octanes to improve sustainability and reduce environmental impact.

One of the key areas of green chemistry is the reduction or elimination of volatile organic solvents. rasayanjournal.co.in Solvent-free, or neat, reaction conditions can significantly reduce waste and simplify purification procedures. mdpi.com Where solvents are necessary, the use of greener alternatives such as water, ethanol, or supercritical fluids is encouraged.

Microwave-assisted synthesis is another powerful green chemistry tool. rasayanjournal.co.in Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. mdpi.com This technique is particularly effective for the synthesis of heterocyclic compounds, as it can efficiently promote cyclization and condensation reactions. rasayanjournal.co.in

The use of solid-supported reagents and catalysts is also a cornerstone of green chemistry. Immobilizing a reagent or catalyst on a solid support, such as silica (B1680970) gel or montmorillonite (B579905) K10, can simplify the purification process, as the supported species can be easily removed by filtration. rasayanjournal.co.in This often allows for the recycling and reuse of expensive or toxic catalysts, improving both the economic and environmental profile of the synthesis.

While specific green chemistry methodologies for this compound are not extensively detailed in the literature, the general strategies developed for other N-heterocycles are highly relevant. mdpi.com These include one-pot, multi-component reactions that increase efficiency by combining several synthetic steps without isolating intermediates, and the use of catalytic methods to improve atom economy. mdpi.com

Chemical Reactivity and Transformation of 7 Methyl 2,7 Diazabicyclo 4.2.0 Octane

Reactivity Profiles of the Fused Azetidine (B1206935) and Piperidine (B6355638) Rings

The bicyclo[4.2.0]octane skeleton forces the fusion of the azetidine and piperidine rings into a cis configuration. The principal source of reactivity in the parent scaffold is the inherent ring strain of the four-membered azetidine ring. This strain makes the ring susceptible to cleavage under various conditions, a characteristic reaction pathway for such systems. rsc.org The piperidine ring, in contrast, is more conformationally flexible and its reactivity is typical of a cyclic secondary/tertiary diamine, primarily centered on the nucleophilic and basic nature of its nitrogen atoms.

Reaction Pathways Involving Nitrogen Atoms

The two nitrogen atoms in 7-Methyl-2,7-diazabicyclo[4.2.0]octane exhibit distinct reactivity profiles due to their different chemical environments. N2 is a secondary amine, while N7 is a tertiary amine.

Both nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and basic. As a Brønsted base, the molecule can be protonated by acids. The relative basicity of N2 and N7 would determine the site of initial protonation. Generally, the nitrogen lone pair of secondary amines is less sterically hindered and more available for protonation than that of tertiary amines within a constrained bicyclic system.

As nucleophiles, the nitrogen atoms can react with a variety of electrophiles. The secondary amine (N2) is typically more reactive towards electrophilic attack than the more sterically hindered tertiary amine (N7). This differential reactivity allows for selective functionalization at the N2 position.

Alkylation and acylation are common transformations for amines and are expected to proceed readily on the this compound core, primarily at the N2 position.

Alkylation: The N2 atom can be alkylated using alkyl halides or other alkylating agents to form N-substituted derivatives. acs.org Exhaustive alkylation could lead to the formation of a quaternary ammonium (B1175870) salt at N2. The tertiary N7 position can also be alkylated, particularly with reactive agents like methyl iodide or benzyl (B1604629) bromide, to form a quaternary ammonium salt. researchgate.netrsc.org The formation of such a salt would significantly increase the strain on the bicyclic system, potentially facilitating subsequent ring-opening reactions.

Acylation: The N2 position can be readily acylated with acyl chlorides or anhydrides to form the corresponding amide. bath.ac.uk This reaction is generally selective for the secondary amine over the tertiary amine. The resulting N-acyl derivative would exhibit altered electronic properties, with the nitrogen lone pair being delocalized into the carbonyl group, reducing its nucleophilicity and basicity.

Table 1: Predicted Selective Reactions at Nitrogen Centers
Nitrogen PositionAmine TypeReactionElectrophile ExampleExpected Product
N2SecondaryAlkylationEthyl Iodide (CH₃CH₂I)2-Ethyl-7-methyl-2,7-diazabicyclo[4.2.0]octane
N2SecondaryAcylationAcetyl Chloride (CH₃COCl)2-Acetyl-7-methyl-2,7-diazabicyclo[4.2.0]octane
N7TertiaryQuaternizationMethyl Iodide (CH₃I)7,7-Dimethyl-2,7-diazabicyclo[4.2.0]octan-7-ium iodide

Ring-Opening and Ring-Expansion Reactions

The most significant reactivity pathway for the bicyclo[4.2.0]octane skeleton involves the opening of the strained four-membered ring. Such reactions can be initiated by nucleophiles, electrophiles, or thermal/photochemical energy.

Nucleophilic Ring-Opening: The azetidine ring can be opened by nucleophiles, particularly under acidic conditions where protonation of a nitrogen atom makes the ring more susceptible to attack. For instance, acid-catalyzed hydrolysis could lead to the formation of a substituted piperidine with an aminoethyl side chain. The quaternization of one of the nitrogen atoms, especially N7, would create a highly reactive azetidinium ion, which is readily opened by even weak nucleophiles. arkat-usa.org This is analogous to the ring-opening of 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, which react with nucleophiles to yield piperazine (B1678402) derivatives. researchgate.netrsc.org

Ring Expansion: Ring expansion reactions, often seen in aziridines fused to other rings, provide a potential pathway for transforming the diazabicyclo[4.2.0]octane system. researchgate.net Such rearrangements could potentially lead to the formation of larger bicyclic systems like diazabicyclo[4.2.1]nonanes or diazabicyclo[3.3.1]nonanes, although these pathways are less common for azetidines compared to aziridines.

Thermal and Photochemical Transformations of Diazabicyclo[4.2.0]octane Derivatives

Bicyclo[4.2.0]octane systems are known to be reactive under thermal and photochemical conditions. These reactions often involve the cleavage of the four-membered ring.

Thermal Reactions: Thermolysis can induce a retro-[2+2] cycloaddition, leading to the cleavage of the azetidine ring to form a monocyclic piperidine derivative with an unsaturated side chain. The specific products would depend on the substitution pattern and the stability of the resulting intermediates. For related bicyclo[4.2.0]oct-2-enes, thermal reactions proceed through a stepwise diradical mechanism. mdpi.com

Photochemical Reactions: Photochemical irradiation provides another route to ring-opening or rearrangement. The photochemical [2+2] cycloaddition is a common method for synthesizing bicyclo[4.2.0]octane systems, and the reverse reaction can be photochemically induced. rsc.orgacs.org For example, the irradiation of 2-vinyl-1,2-dihydropyridine has been shown to produce a 2-azabicyclo[4.2.0]octa-4,7-diene skeleton through a cascade of electrocyclic rearrangements. researchgate.net Such electrocyclic ring-opening reactions are a plausible pathway for unsaturated derivatives of this compound upon irradiation. rsc.org

Table 2: Potential High-Energy Transformations
ConditionReaction TypePredicted OutcomeRelevant Analogy
Thermal (Heat)Retro [2+2] CycloadditionCleavage of azetidine ring to form a piperidine derivative.Thermal rearrangement of substituted bicyclo[4.2.0]octenes. mdpi.com
Photochemical (UV Light)Electrocyclic Ring OpeningFormation of monocyclic eight-membered ring or other rearranged products.Photochemical rearrangements of dihydropyridines and related systems. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular Geometry and Conformation

The determination of the three-dimensional structure of 7-Methyl-2,7-diazabicyclo[4.2.0]octane, both in the solid state and in solution, is fundamental to understanding its chemical properties.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles of a molecule in its solid, crystalline form. This technique would reveal the conformation of the fused ring system, the stereochemistry at the chiral centers, and the intermolecular interactions within the crystal lattice.

Despite the importance of this technique, no published crystal structure data for this compound or its salts could be located. For related, but structurally distinct, bicyclo[4.2.0]octane systems, X-ray crystallography has been crucial in confirming stereochemistry and molecular geometry. rsc.orgresearchgate.net

Advanced NMR Spectroscopic Techniques for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. While basic 1D NMR (¹H and ¹³C) provides initial information, advanced 2D techniques are required to fully assign the structure and determine the solution-state conformation.

2D NMR Techniques: Methods such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity of protons and carbons within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly important for determining the spatial proximity of atoms. For a bicyclic system like this compound, NOESY experiments would be critical in establishing the relative stereochemistry of the ring fusion and the orientation of the methyl group.

Specific NMR data, including 2D spectra for this compound, are not available in the reviewed literature. Such data is available for other bicyclo[4.2.0]octane derivatives, where NOESY has been used to confirm stereochemical configurations. acgpubs.org

Stereochemical Assignment and Absolute Configuration Determination

The this compound structure contains multiple stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The stereochemistry of the ring junction (cis- or trans-fused) and the configuration at the carbon atoms significantly influence the molecule's shape and properties.

Determining the absolute configuration of a specific enantiomer would typically involve methods such as chiral chromatography followed by analysis using techniques like X-ray crystallography of a single enantiomer or its derivative, or vibrational circular dichroism (VCD). No studies detailing the stereoselective synthesis, separation of isomers, or determination of the absolute configuration for this compound have been published.

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic peaks for C-H stretching (alkane groups) typically in the 2850-3000 cm⁻¹ region, C-N stretching, and N-H stretching (for the secondary amine) above 3300 cm⁻¹. Fingerprint region absorptions would be unique to its bicyclic structure.

No experimental IR or Raman spectra for this compound are currently available in scientific databases.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to gain structural insights from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₇H₁₄N₂, by providing a highly accurate mass measurement. Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern would be characteristic of the bicyclic amine structure. Expected fragmentation pathways could include the loss of the methyl group, cleavage of the four-membered ring, or other rearrangements characteristic of bicyclic systems. aip.org

While commercial suppliers indicate that mass spectrometry data may exist, these data are not published in the accessible literature. synblock.com

Theoretical and Computational Investigations of 7 Methyl 2,7 Diazabicyclo 4.2.0 Octane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) are powerful tools for this purpose. These calculations can provide deep insights into the electronic environment and thermodynamic stability of 7-Methyl-2,7-diazabicyclo[4.2.0]octane.

Calculation of Heats of Formation and Strain Energy

The heat of formation (ΔHf°) is a critical thermodynamic quantity that indicates the stability of a molecule relative to its constituent elements in their standard states. For this compound, this would be calculated using various computational methods, often employing isodesmic or homodesmotic reactions. These hypothetical reactions are designed to conserve the types of chemical bonds, thereby facilitating error cancellation and leading to more accurate results.

The bicyclo[4.2.0]octane core, which consists of a fused cyclobutane (B1203170) and cyclohexane (B81311) ring, inherently possesses ring strain. This strain energy, arising from bond angle distortion, torsional strain, and transannular interactions, significantly influences the molecule's stability and reactivity. The strain energy can be quantified by comparing the calculated heat of formation of the molecule with that of a hypothetical strain-free reference compound. For bicyclic alkanes, these values have been determined both experimentally and computationally. While specific values for this compound are not documented, a hypothetical comparison based on similar structures is presented in the table below.

Table 1: Hypothetical Calculated Thermodynamic Data for this compound This table is for illustrative purposes and does not represent experimentally verified data.

Property Hypothetical Value (kJ/mol) Computational Method
Heat of Formation (gas phase) Value G3/G4, CBS-QB3

Molecular Orbital Analysis and Bonding Characteristics

A detailed analysis of the molecular orbitals (MOs) of this compound would reveal important aspects of its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its electron-accepting ability (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Hypothetical Molecular Orbital Properties of this compound This table is for illustrative purposes and does not represent experimentally verified data.

Property Hypothetical Value (eV) Computational Method
HOMO Energy Value DFT (B3LYP/6-311+G**)
LUMO Energy Value DFT (B3LYP/6-311+G**)

Conformational Analysis and Energy Minima Determination

The flexibility of the six-membered ring in the bicyclo[4.2.0]octane system allows for multiple conformations. The presence of the methyl group and the nitrogen atoms introduces additional complexity to the conformational landscape of this compound. Identifying the most stable conformers is crucial as they will be the most populated at equilibrium and will likely dictate the molecule's reactivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of a molecule over time. By simulating the motion of atoms and molecules, MD can provide a dynamic picture of the conformational changes and the transitions between different energy minima. For this compound, MD simulations would be performed in a simulated solvent environment to mimic realistic conditions. These simulations would help in identifying the accessible conformations and the energy barriers between them. Such studies have been instrumental in understanding the conformational behavior of other bicyclic systems.

Identification of Lowest Energy Conformers

Following a broad exploration of the conformational space using methods like MD or systematic conformational searches, the identified low-energy structures would be subjected to geometry optimization using high-level quantum chemical methods. This process refines the structures and provides accurate relative energies of the different conformers. For similar bicyclic diamines, such as derivatives of 3,7-diazabicyclo[3.3.1]nonane, computational studies have successfully identified the preferred conformations, such as the chair-chair and boat-chair forms, and quantified their relative stabilities. For this compound, the orientation of the methyl group (axial vs. equatorial on the six-membered ring) and the puckering of both rings would be key determinants of conformational stability.

Table 3: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes and does not represent experimentally verified data.

Conformer Relative Energy (kJ/mol) Key Dihedral Angles (degrees)
Conformer A (Lowest Energy) 0.0 Value
Conformer B Value Value

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers that govern the reaction rate. For this compound, computational methods could be used to study a variety of potential reactions, such as N-alkylation, oxidation, or ring-opening reactions.

For instance, in a hypothetical study of an N-alkylation reaction, quantum chemical calculations would be used to model the approach of an alkylating agent to one of the nitrogen atoms. The calculations would aim to locate the transition state structure for the reaction and determine the activation energy. This would provide insights into the reaction's feasibility and selectivity (i.e., which nitrogen atom is more reactive). Computational studies have been successfully applied to understand the mechanisms of reactions involving other bicyclic amines, providing detailed mechanistic insights that are often difficult to obtain experimentally.

Transition State Analysis for Key Reactions

Transition state analysis is a fundamental computational technique used to understand reaction mechanisms and predict reaction rates. It involves locating the transition state (the highest energy point along the reaction coordinate) and calculating its energy and geometry. This information provides critical insights into the feasibility and kinetics of a chemical transformation.

For bicyclo[4.2.0]octane systems, theoretical investigations often focus on reactions such as electrocyclizations, cycloadditions, and rearrangements. rsc.org For instance, quantum chemical calculations like Density Functional Theory (DFT) can be employed to model the reaction pathways. acs.org These calculations help in elucidating the energetics of the reaction, including the activation energy (the energy difference between the reactants and the transition state).

Prediction of Reaction Outcomes and Selectivity

Computational models are instrumental in predicting the outcomes and selectivity (regio-, stereo-, and chemoselectivity) of chemical reactions. By comparing the activation energies of different possible reaction pathways, chemists can predict which product is likely to form under specific conditions.

In the context of the diazabicyclo[4.2.0]octane core, computational studies can predict how the nitrogen atoms and the methyl group on this compound would influence its reactivity. For example, theoretical Hammett analysis, a method that correlates reaction rates with substituent electronic properties, has been used to predict reaction outcomes in related systems. acs.org This type of analysis could predict whether a reaction on the this compound scaffold would favor metathesis or the formation of an intermediate. acs.org

Furthermore, computational studies on related bicyclic structures have demonstrated that the stereochemistry of substituents can govern the facial selectivity of cycloaddition reactions. rsc.org For this compound, computational modeling could similarly predict how reactants would approach the molecule, leading to specific stereoisomers.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) Modeling

QSAR and QSSR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or selectivity, respectively. nih.govcreative-biostructure.com These models are widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead candidates. creative-biostructure.com For derivatives of diazabicyclo[4.2.0]octanes, 3D-QSAR methods like CoMFA and CoMSIA have been particularly insightful. nih.govnih.govkjpp.net

Studies on 3,8-diazabicyclo[4.2.0]octane derivatives, which are structural analogs of this compound, have utilized these techniques to understand their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are involved in various central nervous system disorders, making them important therapeutic targets. nih.gov

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. semanticscholar.org In a typical CoMFA study, a set of molecules with known activities are aligned, and their steric and electrostatic fields are calculated at various grid points. mdpi.com Partial least squares (PLS) analysis is then used to derive a correlation between these field values and the biological activities. nih.gov

The results of a CoMFA analysis are often visualized as 3D contour maps, which show regions where modifications to the steric or electrostatic properties of the molecule would likely lead to an increase or decrease in activity. semanticscholar.org For example, in studies of diazabicyclo[4.2.0]octane derivatives as nAChR agonists, CoMFA models have helped to identify the structural requirements for high affinity and selectivity. nih.gov

A key statistical parameter in CoMFA is the cross-validated correlation coefficient (q²), which indicates the predictive ability of the model. semanticscholar.org A q² value greater than 0.5 is generally considered indicative of a good predictive model. semanticscholar.org Non-cross-validated correlation coefficient (r²) values are also reported. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. semanticscholar.org This often provides a more detailed understanding of the structure-activity relationship. mdpi.com CoMSIA calculates the similarity indices at the grid points, which have a smoother distance dependence compared to the fields used in CoMFA, potentially leading to more robust models. mdpi.com

For diazabicyclo[4.2.0]octane derivatives, CoMSIA models have been developed to predict their activity at different nAChR subtypes. nih.govkjpp.net For instance, a study on 3,8-diazabicyclo[4.2.0]octane compounds found that a CoMSIA model using steric and electrostatic fields gave the best predictive results for both hα4β2 and hα3β4 nAChR subtypes. nih.govnih.govkjpp.net The relative contributions of the different fields in the CoMSIA model can suggest the dominant types of interactions between the ligand and the receptor. nih.gov

The contour maps generated from CoMSIA provide valuable guidance for designing new compounds with improved activity and selectivity. nih.gov For example, the maps might indicate that a bulky group is disfavored in a certain region (steric interactions), while an electronegative group is favored in another (electrostatic interactions). nih.gov

Below is an interactive data table summarizing the statistical results from a representative CoMSIA study on diazabicyclo[4.2.0]octane derivatives targeting nAChR subtypes.

ModelTargetr²_ncvOptimal ComponentsField Contributions
CoMSIAhα4β20.9260.9835Steric: 14.7%, Electrostatic: 85.3%
CoMSIAhα3β40.9450.9886Steric: 15.2%, Electrostatic: 84.8%

This table is based on data from a study on 3,8-diazabicyclo[4.2.0]octane derivatives and is intended to be illustrative of the methodology. nih.gov

Biological and Pharmacological Investigations of Diazabicyclo 4.2.0 Octane Derivatives Mechanism Focused

Interaction with Molecular Targets and Receptor Binding Mechanisms

The 3,8-diazabicyclo[4.2.0]octane scaffold has proven to be a versatile template for designing potent ligands that interact with specific molecular targets in the central nervous system. Research has primarily focused on the modulation of ligand-gated ion channels, specifically nicotinic acetylcholine (B1216132) receptors, and G-protein coupled receptors, such as orexin (B13118510) receptors. The rigid bicyclic structure provides a fixed orientation for pendant pharmacophores, enabling high-affinity interactions with receptor binding pockets.

Nicotinic Acetylcholine Receptor (nAChR) Modulatory Activity

Derivatives of 3,8-diazabicyclo[4.2.0]octane have been identified as some of the most potent agonists for the α4β2 nicotinic acetylcholine receptor subtype, a key target for analgesic and cognitive therapies. acs.orgnih.gov The interaction of these compounds with nAChRs leads to a conformational change in the receptor, opening the ion channel and allowing the influx of cations, which results in neuronal depolarization. nih.gov

A significant body of research has demonstrated the potent agonistic properties of 3-(pyridin-3-yl)-3,8-diazabicyclo[4.2.0]octane derivatives at the human α4β2 nAChR. acs.orgnih.gov Structure-activity relationship (SAR) studies reveal that substitutions on the pyridine (B92270) ring and the bicyclic core can dramatically influence binding affinity (Ki) and functional potency (EC50).

Numerous analogs exhibit picomolar binding affinities and nanomolar agonist potencies, comparable to or exceeding that of the potent nAChR agonist epibatidine. nih.gov For instance, the introduction of a 5-ethynyl group on the pyridine ring resulted in a compound with a Ki of 0.0016 nM and an EC50 of 0.23 nM at the human α4β2 receptor. The literature reviewed focuses on the agonistic activity of this scaffold, with no significant antagonistic properties reported at the α4β2 subtype.

Table 1: Binding Affinity and Functional Agonist Potency of Selected 3,8-Diazabicyclo[4.2.0]octane Derivatives at human α4β2 nAChR Data sourced from Frost et al., 2006. nih.gov

Compound R Group (on Pyridine) Binding Affinity (Ki, nM) Functional Potency (EC50, nM)
A H 0.024 0.8
B 5-Cl 0.007 0.3
C 5-Br 0.006 0.19
D 5-I 0.004 0.13
E 5-ethynyl 0.0016 0.23
F 5-CN 0.006 0.2

| Epibatidine (Reference) | N/A | 0.004 | 0.08 |

While demonstrating high potency at the α4β2 subtype, many 3,8-diazabicyclo[4.2.0]octane derivatives exhibit a lack of selectivity over the α3β4 nAChR subtype. nih.gov The α3β4 subtype is predominantly found in the peripheral nervous system, and its activation is associated with undesirable cardiovascular and gastrointestinal side effects. nih.gov Quantitative structure-activity relationship (QSAR) studies have been conducted to identify structural modifications that could enhance selectivity for α4β2 over α3β4. nih.govkjpp.net These analyses suggest that smaller, electrostatically specific substitutions at certain positions on the bicyclic core can improve the selectivity profile. nih.gov There is limited published data regarding the binding affinity or functional activity of this specific 3,8-diazabicyclo[4.2.0]octane scaffold at the α7 nAChR subtype.

Detailed studies on the ligand-receptor binding kinetics (i.e., association and dissociation rates, kon and koff) and the thermodynamic parameters (i.e., enthalpy and entropy changes, ΔH and ΔS) of 3,8-diazabicyclo[4.2.0]octane derivatives at nAChRs have not been extensively reported in the peer-reviewed literature. Such investigations are crucial for a deeper understanding of the binding mechanism, including the duration of receptor occupancy and the energetic forces driving the interaction, but current knowledge is primarily limited to equilibrium affinity (Ki) and functional potency (EC50) data.

Orexin Receptor Modulation

In a distinct line of investigation, the 3,8-diazabicyclo[4.2.0]octane scaffold has been successfully utilized as a template for the development of potent orexin receptor antagonists. researchgate.netwipo.int The orexin system, comprising two receptors (Ox1 and Ox2), is a critical regulator of wakefulness. researchgate.net Antagonism of these receptors is a validated mechanism for the treatment of insomnia.

Through a scaffold-hopping approach starting from the approved drug suvorexant, researchers developed novel dual orexin receptor antagonists (DORAs) based on the 3,8-diazabicyclo[4.2.0]octane core. researchgate.net These compounds function by competitively blocking the binding of the endogenous neuropeptides orexin-A and orexin-B to both Ox1 and Ox2 receptors. One particularly potent compound, [{(1S,6R)-3-(6,7-difluoroquinoxalin-2-yl)-3,8-diazabicyclo[4.2.0]octan-8-yl}(4-methyl-[1,1'-biphenyl]-2-yl)methanone], demonstrated high antagonistic potency in calcium-release assays. researchgate.net

Table 2: Antagonistic Activity of a 3,8-Diazabicyclo[4.2.0]octane Derivative at Orexin Receptors Data sourced from Cooper et al., 2016. researchgate.net

Compound Target Receptor Assay Type Antagonistic Potency (IC50, nM)
[{(1S,6R)-3-(6,7-difluoroquinoxalin-2-yl)-3,8-diazabicyclo[4.2.0]octan-8-yl}(4-methyl-[1,1'-biphenyl]-2-yl)methanone] Orexin 1 (Ox1) FLIPR Ca2+ 1.8

Enzyme Activity Modulation

The primary therapeutic mechanisms of 3,8-diazabicyclo[4.2.0]octane derivatives are receptor-mediated; however, their interaction with metabolic enzymes is a critical aspect of their pharmacological profile. During the optimization of orexin receptor antagonists, researchers aimed to improve metabolic stability and reduce drug-drug interaction potential by minimizing the inhibition of key drug-metabolizing enzymes. researchgate.net Specifically, the development process involved modifying the chemical structure to decrease the time-dependent inhibition of cytochrome P450 3A4 (CYP3A4), a major enzyme responsible for the metabolism of a wide range of pharmaceuticals. researchgate.net This modulation of enzyme activity, while not the primary therapeutic goal, is essential for creating a viable drug candidate.

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

The rigid diazabicyclo[4.2.0]octane framework serves as an excellent scaffold for probing the structural requirements of receptor binding pockets. By systematically modifying substituents and exploring stereochemical configurations, researchers have been able to optimize the bioactivity of these derivatives.

Influence of Substituent Effects on Target Affinity and Efficacy

Structure-activity relationship (SAR) studies, particularly those employing three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in defining the key features for potent and selective nAChR agonists based on the diazabicyclo[4.2.0]octane scaffold. nih.govnih.gov

A key therapeutic goal has been the development of agonists with high selectivity for the α4β2 nAChR subtype, which is implicated in analgesia, over the α3β4 subtype, which is associated with cardiovascular side effects. nih.gov QSAR studies on a series of 3-N-substituted 3,8-diazabicyclo[4.2.0]octane derivatives revealed that both steric and electrostatic interactions are critical for activity and selectivity. nih.govnih.gov For high affinity at the desired hα4β2 subtype, electrostatic interactions were found to be particularly dominant, contributing to over 87% of the activity variance in the predictive model. nih.gov

These computational models provide detailed insights into the ideal properties of substituents at various positions on the scaffold for enhancing α4β2 activity while minimizing α3β4 activity. nih.gov

Table 1: Summary of Substituent Effects on 3,8-diazabicyclo[4.2.0]octane Derivatives for Optimal nAChR α4β2 Selectivity

Position Favorable Substituent Property for α4β2 Activity Rationale
C1, C4 Small groups Avoids unfavorable steric hindrance in the binding pocket. nih.gov
R1 (on Pyridine) Small groups Minimizes steric clashes, similar to C1 and C4 positions. nih.gov
C5 Hydrogen atom A bulky substituent is disfavored in this region. nih.gov
C6 Negative charge atom A region favorable for negative electrostatic potential enhances binding. nih.gov

| Pyridine Ring | Positive charge favorable | A region where positive electrostatic potential is beneficial for activity. nih.gov |

Beyond nAChR ligands, the diazabicyclo[4.2.0]octane scaffold has been explored for other targets. In the development of ghrelin agonists, for example, it was found that amide methylation on a derivative reduced potency, demonstrating the sensitive nature of substituent effects on the efficacy of these compounds. blumberginstitute.org

Stereochemical Impact on Biological Activity

The stereochemistry of the diazabicyclo[4.2.0]octane core is a critical determinant of biological activity. The rigid, bicyclic nature of the scaffold creates distinct three-dimensional arrangements of substituents that can profoundly influence how a molecule interacts with its biological target.

For instance, in studies of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione, the specific stereochemistry at the C1 and C6 bridgehead carbons was noted as being critical for its bioactivity. This highlights that the precise spatial orientation of the entire framework is essential for optimal receptor engagement.

The topological relationship between the nitrogen atoms, dictated by the specific isomer of the diazabicyclo[4.2.0]octane core, also has a significant impact. Research on α4β2 nicotinic receptor agonists derived from a related compound, ABT-594, compared different diazabicyclo[4.2.0]octane topologies. blumberginstitute.org The findings revealed that while different topological isomers could be comparably potent at rat nAChRs, their potency and efficacy could differ significantly at the human ortholog of the receptor, underscoring the subtle but crucial role of stereochemistry in species-specific receptor interactions. blumberginstitute.org

Table 2: Comparison of Activity for Different Topological Isomers of Diazabicyclo[4.2.0]octane-based Nicotinic Agonists

Compound Scaffold Target Receptor Relative Potency Relative Efficacy
Topology A Rat α4β2 nAChR Baseline Baseline
Topology B Rat α4β2 nAChR Comparable to A Comparable to A
Topology A Human α4β2 nAChR ~10x higher than B ~2x higher than B
Topology B Human α4_β_2 nAChR Baseline Baseline

(Data synthesized from findings presented in referenced literature) blumberginstitute.org

Mechanistic Insights into Cellular and Subcellular Interactions (Excluding Clinical Outcomes)

Derivatives of the diazabicyclo[4.2.0]octane scaffold primarily exert their biological effects by acting as agonists at nicotinic acetylcholine receptors. nih.gov These receptors are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems. nih.gov

The fundamental mechanism of action involves the binding of the diazabicyclo[4.2.0]octane ligand to the nAChR. nih.gov This binding event induces a conformational change in the receptor protein, which leads to the opening of its central ion channel. nih.gov The open channel allows for the rapid influx of cations, primarily sodium (Na+) ions, into the neuron. nih.gov This influx of positive charge causes depolarization of the cell membrane, leading to the generation of an electrical signal and neuronal excitation.

By activating these channels, diazabicyclo[4.2.0]octane agonists can modulate the release of several key neurotransmitters, including dopamine, serotonin, glutamate, and GABA. nih.gov This modulation of downstream neurotransmitter systems is the basis for the therapeutic effects, such as analgesia, being investigated for this class of compounds. nih.govnih.gov The goal of many research programs is to achieve selective activation of nAChR subtypes, such as the α4β2 receptor in the central nervous system, to produce desired therapeutic actions without the side effects associated with activating peripheral subtypes like α3β4. nih.gov

At a more general molecular level, the diazabicyclo[4.2.0]octane scaffold can interact with biological targets through various non-covalent interactions. The nitrogen atoms within the bicyclic system can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors, facilitating specific interactions with amino acid residues in a receptor's binding site.

Design of Pharmacophores Based on the Diazabicyclo[4.2.0]octane Scaffold

The diazabicyclo[4.2.0]octane scaffold is a valuable component in the design of pharmacophores due to its inherent structural properties. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.

The primary advantage of the diazabicyclo[4.2.0]octane core is its conformational rigidity. Unlike flexible aliphatic diamines such as piperazine (B1678402), the bicyclic system of diazabicyclo[4.2.0]octane locks the two nitrogen atoms into a well-defined spatial arrangement. blumberginstitute.org This pre-organization reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity. This conformational constraint is a key strategy in drug design, where the scaffold serves as a rigid mimic of a bioactive conformation of a more flexible molecule. blumberginstitute.org

This scaffold has been explicitly investigated as a pharmacophore in drug design for its ability to present key interaction points (like hydrogen bond donors/acceptors) in a precise geometry. For example, derivatives have been designed to act as nicotinic agonists by overlaying the nitrogen atoms of the diazabicyclo[4.2.0]octane core with the key nitrogen atoms of known ligands, ensuring they fit the pharmacophoric requirements of the nAChR binding site. blumberginstitute.org

Furthermore, the insights gained from 3D-QSAR studies directly inform pharmacophore design. nih.govnih.gov The contour maps generated from CoMFA and CoMSIA analyses essentially function as detailed pharmacophore models. nih.gov These maps highlight specific regions around the scaffold where steric bulk is either favored or disfavored and where positive or negative electrostatic potentials will enhance binding affinity. nih.gov Medicinal chemists use these models to rationally design new analogs, placing substituents with the desired electronic and steric properties in the appropriate locations to optimize interaction with the target receptor and improve potency and selectivity. nih.govnih.gov

Applications in Advanced Organic Synthesis and Materials Science

7-Methyl-2,7-diazabicyclo[4.2.0]octane as a Chiral Building Block

While the specific use of this compound as a chiral building block is not extensively documented in publicly available research, the inherent chirality of the bicyclic system makes it a potentially valuable synthon. The rigid, fused-ring structure provides a well-defined three-dimensional arrangement of substituents, which is a desirable feature in the synthesis of enantiomerically pure molecules. The synthesis of chiral bicyclo[4.2.0]octane derivatives has been achieved through various methods, including photochemical cycloadditions. The presence of the methyl group and two nitrogen atoms in this compound offers multiple points for further functionalization, allowing for the construction of complex chiral molecules.

Role as Intermediates in the Synthesis of Complex Natural Products

The bicyclo[4.2.0]octane core is a key structural feature in several complex natural products, including the kingianins, which are pentacyclic polyketides with promising biological activities. acgpubs.org Synthetic strategies towards these natural products often involve the construction of the bicyclo[4.2.0]octane ring system as a crucial intermediate. acgpubs.org For instance, [2+2] ketene (B1206846) cycloaddition reactions have been employed to form the bicyclic core. acgpubs.org While there is no specific mention in the literature of this compound as an intermediate in the total synthesis of a known natural product, its structural similarity to these core motifs suggests its potential as a precursor for the synthesis of novel, nitrogen-containing natural product analogues. The synthesis of such analogues is a common strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents.

Use as Ligands or Catalysts in Asymmetric Transformations

Diazabicyclic compounds, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are well-known for their utility as catalysts and ligands in a variety of organic transformations, including asymmetric synthesis. nih.govacs.orgmdpi.com These compounds can act as Lewis bases to activate substrates and facilitate bond formation. mdpi.com Although direct evidence for the use of this compound as a ligand or catalyst is scarce, its structural features suggest it could be a candidate for such applications. The two nitrogen atoms can potentially coordinate to metal centers, and the chiral nature of the scaffold could allow for its use in enantioselective catalysis. Further research would be needed to explore its catalytic activity and effectiveness as a chiral ligand in asymmetric transformations.

Incorporation into Polymeric Structures or Advanced Materials

The incorporation of bicyclic structures into polymer backbones can impart unique properties to the resulting materials, such as increased thermal stability and specific mechanical characteristics. mdpi.comresearchgate.net While there is no specific research detailing the use of this compound in polymer chemistry, the presence of two nitrogen atoms provides reactive sites for polymerization reactions. For example, these nitrogens could potentially react with suitable monomers to form polyamides or other nitrogen-containing polymers. The rigid bicyclic structure could also be used to create cross-linked materials with tailored properties. mdpi.comresearchgate.net

Applications in Scaffold-Based Drug Discovery and Lead Optimization

The diazabicyclo[4.2.0]octane scaffold has been identified as a promising framework in drug discovery, particularly for targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are implicated in a range of neurological disorders, making them an important target for therapeutic development. nih.gov A quantitative structure-activity relationship (QSAR) study on a series of diazabicyclo[4.2.0]octane derivatives revealed key structural features that influence their activity as nAChR agonists. nih.gov This study highlighted the importance of substituents on the bicyclic core for achieving both high potency and selectivity for specific receptor subtypes. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency

The construction of the diazabicyclo[4.2.0]octane core is a key focus of synthetic research. Future efforts are geared towards developing more efficient, stereoselective, and scalable synthetic methodologies.

Current strategies often rely on multi-step sequences, but emerging approaches aim to streamline these processes. Photochemical [2+2] cycloaddition reactions of olefins are a foundational method for creating the cyclobutane (B1203170) ring integral to the bicyclo[4.2.0]octane structure. rsc.orgacs.org Recent advances in photocatalysis and the use of novel sensitizers are expected to improve the efficiency and substrate scope of these reactions, potentially enabling the direct synthesis of complex, functionalized cores under milder conditions.

Another promising avenue is the application of diversity-oriented synthesis (DOS). nih.govcam.ac.uk This strategy allows for the creation of large, structurally diverse libraries of diazabicyclo[4.2.0]octane analogs from common intermediates. bham.ac.ukwhiterose.ac.uk By employing various cyclization and functionalization reactions, researchers can rapidly generate a multitude of compounds for biological screening. researchgate.net Future research will likely focus on integrating automated synthesis platforms to accelerate the generation of these libraries.

Intramolecular cyclization strategies, such as 1,3-dipolar cycloadditions, also offer a robust method for constructing the fused ring system. The development of new catalytic systems to promote these cyclizations with high diastereoselectivity and enantioselectivity will be crucial for accessing specific stereoisomers with desired biological activities.

Synthetic StrategyKey FeaturesPotential for Enhancement
Photochemical [2+2] Cycloaddition Direct formation of the cyclobutane ring.Use of novel photocatalysts, flow chemistry for scalability. acs.org
Diversity-Oriented Synthesis (DOS) Rapid generation of diverse compound libraries. bham.ac.ukIntegration with automated synthesis and purification platforms. nih.gov
Intramolecular Cyclizations High control over ring fusion stereochemistry.Development of new enantioselective catalysts.

Exploration of New Biological Targets and Therapeutic Areas

Derivatives of the diazabicyclo[4.2.0]octane scaffold have shown significant activity at several well-established biological targets, with future research poised to expand into new therapeutic domains.

A primary area of investigation has been their role as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Numerous analogs exhibit potent agonist activity, particularly at the α4β2 subtype, making them promising candidates for the treatment of neuropathic pain and neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govnih.gov Future work will likely focus on achieving greater subtype selectivity to minimize off-target effects.

More recently, novel 2,5-diazabicyclo[4.2.0]octanes have been identified as glucagon-like peptide-1 receptor (GLP-1R) modulators. nih.gov This discovery opens up a new therapeutic avenue for these compounds in the treatment of type 2 diabetes and related metabolic conditions. nih.gov

Emerging research also points to the potential modulation of other receptors and ion channels. For instance, related bicyclic structures have been investigated as orexin (B13118510) receptor modulators for insomnia and as blockers of voltage-gated potassium (Kv) channels, which could have applications in treating cardiac arrhythmias and epilepsy. google.com The rigid scaffold of 7-Methyl-2,7-diazabicyclo[4.2.0]octane makes it an ideal starting point for exploring these and other currently untargeted proteins.

Biological TargetTherapeutic AreaFuture Direction
Nicotinic Acetylcholine Receptors (nAChRs) Neuropathic Pain, Alzheimer's Disease, Parkinson's DiseaseDevelopment of highly subtype-selective agonists and antagonists. nih.govnih.gov
GLP-1 Receptor (GLP-1R) Type 2 Diabetes, Metabolic DisordersOptimization of oral bioavailability and pharmacokinetic profiles. nih.gov
Orexin Receptors Insomnia, Sleep DisordersExploration of agonist versus antagonist activity within the scaffold. google.com
Ion Channels (e.g., Kv channels) Cardiac Arrhythmia, EpilepsyScreening against a broad panel of ion channels to identify new modulators.

Advanced Computational Modeling for Rational Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of diazabicyclo[4.2.0]octane-based compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling have been successfully applied to this class of molecules.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have provided detailed insights into the structural requirements for high-affinity binding to nAChRs. nih.govnih.gov These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for biological activity. nih.gov This information is invaluable for the rational design of next-generation analogs with improved potency and selectivity.

Future directions in this area will involve the increasing use of machine learning and artificial intelligence in QSAR studies. drugtargetreview.commdpi.com These advanced algorithms can analyze vast datasets to identify complex, non-linear relationships between chemical structure and biological activity that may be missed by traditional methods. variational.ai Furthermore, homology modeling and molecular docking studies will continue to be used to predict the binding modes of new derivatives at their target receptors, providing a structural basis for observed activities and guiding further synthetic efforts. acs.orgnih.gov

Modeling TechniqueApplicationFuture Trends
3D-QSAR (CoMFA/CoMSIA) Elucidating structure-activity relationships for nAChR agonists. nih.govnih.govIntegration of more complex molecular descriptors and larger datasets.
Homology Modeling Creating structural models of target receptors (e.g., nAChR subtypes). acs.orgnih.govRefinement of models using cryo-electron microscopy data.
Molecular Docking Predicting binding poses and affinities of new ligands. nih.govUse of more sophisticated scoring functions and inclusion of protein flexibility.
Machine Learning Developing predictive QSAR models from large screening datasets. drugtargetreview.comApplication of deep learning and neural networks for enhanced predictive power. variational.ai

Integration of this compound in Combinatorial Chemistry and High-Throughput Screening

The diazabicyclo[4.2.0]octane scaffold is well-suited for inclusion in combinatorial libraries for high-throughput screening (HTS). vipergen.comku.edu Its rigid core can be decorated with a variety of functional groups at multiple positions, allowing for the creation of large and diverse chemical libraries. bham.ac.uk

The development of robust synthetic routes that are amenable to solid-phase or parallel synthesis is a key objective. Diversity-oriented synthesis (DOS) approaches are particularly relevant here, as they are designed to maximize the structural diversity of the final compound collection, thereby increasing the probability of identifying novel biological activities. nih.govcam.ac.ukcam.ac.uk

Future HTS campaigns will benefit from mega-throughput screening platforms that can assess millions to billions of compounds rapidly. nih.govchemrxiv.org Quantitative HTS (qHTS), which generates concentration-response curves for every compound in a library, will provide richer datasets, allowing for a more detailed understanding of the structure-activity relationships directly from the primary screen. nih.gov Integrating libraries of this compound derivatives into these advanced screening paradigms will be a powerful strategy for discovering new biological functions and therapeutic leads.

Design of Next-Generation Diazabicyclo[4.2.0]octane-Based Chemical Probes and Tools

Beyond their therapeutic potential, diazabicyclo[4.2.0]octane derivatives can be developed into valuable chemical probes and tools for basic research. By conjugating the scaffold to reporter molecules such as fluorophores, these compounds can be transformed into imaging agents to visualize the localization and dynamics of their target receptors in living cells and tissues. chemrxiv.org

The design of such probes requires careful consideration of the attachment point for the reporter group to ensure that it does not disrupt binding to the target protein. Molecular modeling can aid in identifying suitable positions for linker attachment. chemrxiv.org The development of fluorescent probes based on the diazabicyclo[4.2.0]octane scaffold would enable researchers to study receptor trafficking, internalization, and downstream signaling pathways with high spatial and temporal resolution.

Furthermore, these derivatives can be immobilized on solid supports to create affinity chromatography resins. These tools would be invaluable for the purification of target receptors from complex biological samples, facilitating further structural and functional studies. The development of photo-affinity probes, which form a covalent bond with their target upon photo-irradiation, could also be used to definitively identify the binding partners of novel ligands derived from this scaffold.

Q & A

Q. What are the established synthetic routes for 7-Methyl-2,7-diazabicyclo[4.2.0]octane, and how are reaction conditions optimized?

The synthesis typically involves cyclization of a diamine precursor (e.g., N-methyl-1,3-propanediamine) with a dihaloalkane under basic conditions (e.g., KOH/EtOH). Key parameters include temperature control (60–80°C) and stoichiometric ratios to minimize byproducts. Base selection (e.g., NaOH vs. KOH) significantly impacts reaction efficiency, with KOH yielding higher cyclization rates due to improved solubility . For reproducibility, detailed protocols should specify solvent purity, inert atmosphere use, and post-reaction purification (e.g., column chromatography or recrystallization).

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to identify methyl group resonance (δ ~2.3 ppm for N-CH3_3) and bicyclic backbone protons.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (m/z 112.17 for [M+H]+^+).
  • X-ray Crystallography : Resolves stereochemistry and confirms the bicyclo[4.2.0]octane geometry. Discrepancies between computational (DFT) and experimental bond angles should be analyzed using software like Mercury .

Q. How does the methyl substitution at the 7-position influence its physicochemical properties compared to unsubstituted analogs?

The methyl group enhances lipophilicity (logP increases by ~0.5 units) and steric hindrance, affecting binding to targets like nicotinic acetylcholine receptors (nAChRs). Comparative studies with 3,7-diazabicyclo[4.2.0]octane show a 3-fold increase in receptor affinity due to improved hydrophobic interactions . Solubility in polar solvents (e.g., water) decreases, necessitating DMSO or ethanol for in vitro assays.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental binding data for nAChR interactions?

Discrepancies often arise from force field limitations in modeling flexible receptor conformations. A multi-step approach is recommended:

  • MD Simulations : Use AMBER or CHARMM to simulate receptor-ligand dynamics over ≥100 ns.
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed poses.
  • Experimental Validation : Perform competitive radioligand assays (e.g., 3H^3H-epibatidine displacement) to validate computational findings. Adjust force field parameters iteratively based on IC50_{50} data .

Q. What factorial design strategies optimize reaction yield and purity in scaled-up synthesis?

A 2k^k factorial design can systematically evaluate factors like:

  • Temperature (60°C vs. 80°C)
  • Base Concentration (1.0 M vs. 2.0 M KOH)
  • Reaction Time (12 h vs. 24 h). Response surface methodology (RSM) identifies optimal conditions, with ANOVA used to prioritize variables. For example, increasing temperature from 60°C to 80°C may improve yield by 15% but reduce purity by 8%, requiring a compromise .

Q. What methodological frameworks guide the analysis of its potential as a drug scaffold?

Adopt a structure-activity relationship (SAR) framework:

  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (N-atoms) and hydrophobic regions (methyl group).
  • ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability, CYP450 interactions, and toxicity.
  • Target Engagement Studies : Employ SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}/koff_{off}) for nAChR subtypes .

Q. How can researchers address the lack of safety data for this compound in experimental protocols?

Apply precautionary principles derived from structurally related bicyclic amines (e.g., 3,7-diazabicyclo[4.2.0]octane):

  • PPE : Use nitrile gloves, lab coats, and fume hoods for handling.
  • Toxicity Mitigation : Assume acute toxicity (oral LD50_{50} ~300 mg/kg in rodents) and avoid inhalation.
  • Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .

Data Analysis & Theoretical Considerations

Q. What statistical methods are recommended for analyzing dose-response data in receptor-binding assays?

Use nonlinear regression (e.g., GraphPad Prism) to fit data to a four-parameter logistic model: Y=Bottom+TopBottom1+10(LogEC50X)×HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \times \text{HillSlope}}}

Report IC50_{50} values with 95% confidence intervals. For partial agonists, compare efficacy (Emax_{\text{max}}) relative to a reference ligand (e.g., acetylcholine) .

Q. How do electronic effects of the bicyclic framework influence its reactivity in substitution reactions?

The electron-deficient diazabicyclo core directs nucleophilic attacks to the less hindered 2-position. DFT calculations (B3LYP/6-31G*) show a 10 kcal/mol activation barrier for SN2^2 at the 2-position vs. 15 kcal/mol at the 7-position. Experimental validation via 1H^1H NMR kinetics (e.g., monitoring tert-butoxide-mediated substitutions) confirms this selectivity .

Q. What theoretical models explain its enhanced metabolic stability compared to acyclic analogs?

The rigid bicyclic structure reduces cytochrome P450 (CYP3A4) oxidation susceptibility. Apply molecular orbital theory : HOMO localization on the N-atoms decreases electron density at the methyl group, slowing demethylation. In vitro microsomal assays (e.g., human liver microsomes + NADPH) show a t1/2_{1/2} > 120 min, supporting this model .

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